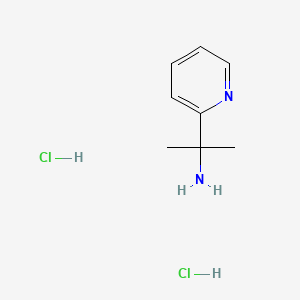

2-(2-Pyridyl)-2-propylamine Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

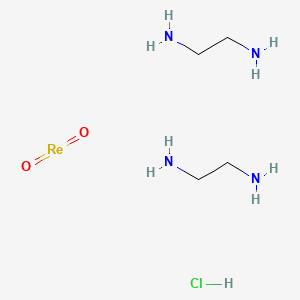

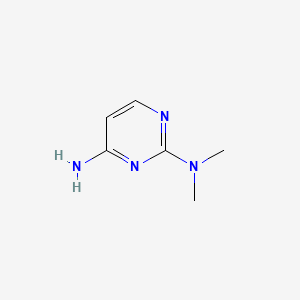

“2-(2-Pyridyl)-2-propylamine Dihydrochloride” is a chemical compound with the empirical formula C8H12N2·2HCl . It is closely related to betahistine, a histamine-like antivertigo drug .

Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to “2-(2-Pyridyl)-2-propylamine Dihydrochloride”, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

While specific structural analysis data for “2-(2-Pyridyl)-2-propylamine Dihydrochloride” was not found, related compounds have been studied. For example, nickel (II) and copper (II) complexes of 2-(2-pyridyl)benzimidazole were synthesized and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .Applications De Recherche Scientifique

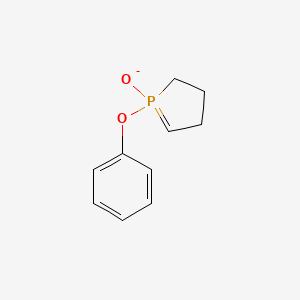

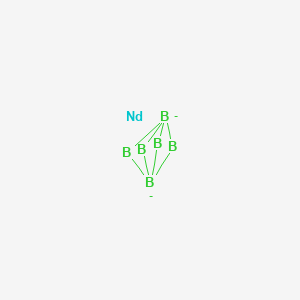

Ligands for Metal Complexes

Compounds with pyridyl substituents at the phosphorus atom and their chalcogenide derivatives are known as polydentate ligands for the design of complex compounds . These compounds have several coordination centers with different donor properties, making them suitable for creating metal complexes .

Photosensitizers

Bipyridine and related compounds are often used as photosensitizers . Photosensitizers are materials that absorb light and transfer the energy to other molecules, initiating photochemical reactions.

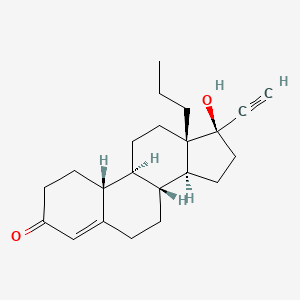

Biologically Active Molecules

Bipyridine and related compounds are also used as starting materials or precursors for a variety of valuable substances such as biologically active molecules . These compounds can interact with biological systems and induce certain biological responses.

Supramolecular Architectures

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including supramolecular structures . These structures are large entities formed by the association of two or more chemical species held together by intermolecular forces.

Catalysts

Bipyridine compounds strongly coordinate with metal centers, which can be utilized in catalysis . However, this strong coordination can also decrease catalytic activity, and research is ongoing to address this issue .

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . Various synthetic methods for the preparation of bipyridines have been developed, but they often suffer from low conversion rates and harsh reaction conditions .

Mécanisme D'action

Target of Action

The primary target of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, also known as Betahistine, is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a neurotransmitter involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

Betahistine acts as a histamine H1 receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the histamine H1 receptor, Betahistine mimics the action of histamine, leading to various physiological responses .

Biochemical Pathways

It is known that ménière’s disease, a condition often treated with betahistine, is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . Betahistine’s action on histamine receptors may help restore this balance, although the precise pathways and downstream effects are still under investigation .

Pharmacokinetics

Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) , which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of Betahistine . The pharmacokinetic parameters Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf were calculated for each subject from concentrations of 2-PAA in plasma, applying non-compartmental analysis . The current study demonstrated that Betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .

Result of Action

The primary result of Betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By acting as a histamine H1 receptor agonist, Betahistine may help restore balance in the inner ear, reducing symptoms such as vertigo, tinnitus, and hearing loss .

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-2-ylpropan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-5-3-4-6-10-7;;/h3-6H,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZAGYKUFJSISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridyl)-2-propylamine Dihydrochloride | |

CAS RN |

1256633-17-6 |

Source

|

| Record name | 2-pyridin-2-ylpropan-2-amine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)